molecular formula C6H5NO B140518 3-Pyridinecarboxaldehyde CAS No. 500-22-1

3-Pyridinecarboxaldehyde

Cat. No.: B140518
CAS No.: 500-22-1
M. Wt: 107.11 g/mol
InChI Key: QJZUKDFHGGYHMC-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, also known as pyridine-3-carboxaldehyde, is an organic compound with the molecular formula C₆H₅NO. It is one of the three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde. This compound is a colorless liquid that is commercially available and is used in various chemical and biological applications .

Future Directions

The role of Nicotinaldehyde in the NAD-targeted anti-cancer treatment is a subject of ongoing research . The importance of the tumor metabolic environment in modulating the efficacy of NAD-lowering cancer therapy is being highlighted . Future research aims to establish the precise mechanism of Nicotinaldehyde and to enhance its therapeutic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pyridinecarboxaldehyde can be synthesized through several methods. One common method involves the catalytic reduction of 3-cyanopyridine under hydrogen in the presence of Raney-nickel . Another method includes the reaction of nicotinaldehyde with aminocrotonoates in the presence of p-toluenesulfonic acid at room temperature .

Industrial Production Methods: In industrial settings, nicotinaldehyde is often produced through the catalytic reduction method due to its efficiency and scalability. The process involves the use of hydrogen gas and Raney-nickel as a catalyst to reduce 3-cyanopyridine to nicotinaldehyde .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to nicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-pyridinemethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Major Products:

    Oxidation: Nicotinic acid

    Reduction: 3-Pyridinemethanol

    Substitution: Various substituted pyridine derivatives

Comparison with Similar Compounds

3-Pyridinecarboxaldehyde is similar to other pyridinaldehydes, such as pyridine-2-carboxaldehyde and pyridine-4-carboxaldehyde. it is unique in its specific reactivity and applications:

    Pyridine-2-carboxaldehyde:

    Pyridine-4-carboxaldehyde:

This compound’s uniqueness lies in its role as a precursor for NAD biosynthesis and its potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

pyridine-3-carbaldehyde
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InChI

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H
Source PubChem
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InChI Key

QJZUKDFHGGYHMC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CN=C1)C=O
Source PubChem
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Molecular Formula

C6H5NO
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DSSTOX Substance ID

DTXSID2022044
Record name 3-Pyridinecarboxaldehyde
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Molecular Weight

107.11 g/mol
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Physical Description

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS]
Record name 3-Pyridinecarboxaldehyde
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Vapor Pressure

0.56 [mmHg]
Record name 3-Pyridinecarboxaldehyde
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CAS No.

500-22-1
Record name 3-Pyridinecarboxaldehyde
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Record name 3-Pyridinaldehyde
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Synthesis routes and methods

Procedure details

3-(3-pyridyl) acrylic acid amidoxime was prepared by the reaction of 3-(3-pyridyl)-acrylonitrile with hydroxylamine under the usual conditions in ethanol-water solution. The 3-(3-pyridyl)acrylonitrile was obtained from nicotinic aldehyde with cyanoacetic acid in pyridine solution by literature method (J. Am. Chem. Soc. 65, 22(1943)).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxaldehyde
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3-Pyridinecarboxaldehyde
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3-Pyridinecarboxaldehyde
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3-Pyridinecarboxaldehyde
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3-Pyridinecarboxaldehyde
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3-Pyridinecarboxaldehyde

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